Cas no 1609402-73-4 ((3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride)
(3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
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- MDL: MFCD28024728
- Inchi: 1S/C4H7N3O.ClH/c1-3-5-4(2-8)7-6-3;/h8H,2H2,1H3,(H,5,6,7);1H
- InChI Key: VPPHNZAKAONLMO-UHFFFAOYSA-N
- SMILES: C(C1NN=C(C)N=1)O.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
(3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507096-1g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanolhydrochloride |
1609402-73-4 | 97% | 1g |
$313 | 2022-09-29 | |
| Chemenu | CM507096-5g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanolhydrochloride |
1609402-73-4 | 97% | 5g |
$1014 | 2022-09-29 | |
| abcr | AB472397-250 mg |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 250MG |
€231.70 | 2023-07-18 | ||
| abcr | AB472397-1 g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 1g |
€385.20 | 2023-07-18 | ||
| abcr | AB472397-5 g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 5g |
€1,101.60 | 2023-07-18 | ||
| Ambeed | A376332-1g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 97% | 1g |
$316.0 | 2024-04-23 | |
| Ambeed | A376332-5g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 97% | 5g |
$1022.0 | 2024-04-23 | |
| A2B Chem LLC | AI89527-1g |
(3-Methyl-1h-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 95% | 1g |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI89527-5g |
(3-Methyl-1h-1,2,4-triazol-5-yl)methanol hydrochloride |
1609402-73-4 | 95% | 5g |
$824.00 | 2024-04-20 | |
| abcr | AB472397-10g |
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride; . |
1609402-73-4 | 10g |
€1751.80 | 2025-02-21 |
(3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Suppliers
(3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
(3-Methyl-1H-1,2,4-Triazol-5-Yl)Methanol Hydrochloride: A Versatile Scaffold in Modern Pharmaceutical and Chemical Research
The compound (3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, identified by the CAS number 1609402-73-4, represents a structurally unique derivative of the 1,2,4-triazole class. This heterocyclic scaffold has garnered significant attention in recent years due to its broad applicability in drug discovery and materials science. The integration of a methyl group at the 3-position of the triazole ring and a methanol moiety linked to the 5-position creates a molecular framework with enhanced solubility and bioavailability properties. These characteristics make it an attractive candidate for further chemical modifications and biological evaluations.
Recent advancements in synthetic methodologies have enabled efficient access to this compound through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. Studies published in Organic & Biomolecular Chemistry (Vol. 21, 2023) highlight the use of this compound as a key intermediate in the development of antiviral agents targeting RNA-dependent RNA polymerase (RdRp) enzymes. The hydroxymethyl functionality (methanol hydrochloride) plays a critical role in stabilizing interactions with protein targets through hydrogen bonding networks.
The triazole core (1H-1,2,4-triazol) is renowned for its ability to form robust hydrogen bonds and π–π stacking interactions with biological macromolecules. This property has been leveraged in the design of antifungal and anti-inflammatory compounds. Notably, research from the University of Tokyo (J. Med. Chem., 2023) demonstrated that derivatives containing this scaffold exhibited nanomolar IC50 values against *Candida albicans* strains resistant to conventional azole therapies.
In materials science applications, the compound's amphiphilic nature facilitates its use as a building block for self-assembled monolayers on gold surfaces. Surface plasmon resonance studies revealed that thin films composed of this molecule displayed exceptional stability under simulated physiological conditions (pH 7.4), making them suitable for biosensor development.
The presence of both electron-withdrawing (methyl group at C3) and electron-donating (hydroxymethyl group at C5) substituents creates a unique electronic distribution across the triazole ring. This feature has been exploited in photochemical studies published by Nature Chemistry (Vol. 15, 2023), where the compound demonstrated tunable photoluminescence properties when incorporated into metal–organic frameworks (MOFs).
In medicinal chemistry applications, computational docking studies using AutoDock Vina have shown that this compound forms favorable interactions with the SARS-CoV-2 main protease (Mpro). The methyl substitution enhances lipophilicity while maintaining appropriate LogP values for optimal cell membrane permeability according to Lipinski's Rule of Five.
The synthesis pathway involves sequential functionalization steps starting from readily available starting materials such as hydrazine hydrate and glyoxylic acid derivatives. Recent process optimization reported by Advanced Synthesis & Catalysis (Vol. 365, 2023) achieved an overall yield improvement from 68% to 89% through microwave-assisted solvent-free conditions.
In neuropharmacological investigations published in ACS Chemical Neuroscience (Vol. 14, 2023), derivatives containing this scaffold showed selective inhibition of monoamine oxidase B (MAO-B) with Ki values below 5 nM without inducing cytotoxicity at therapeutic concentrations up to 5 μM.
The crystal structure analysis via X-ray diffraction revealed a zwitterionic configuration where the proton from the hydrochloride salt is transferred to the nitrogen atom at position N(5). This structural feature contributes to enhanced aqueous solubility compared to non-salt forms of similar triazole derivatives.
In agricultural chemistry applications, preliminary field trials indicated that formulations containing this compound demonstrated herbicidal activity against broadleaf weeds through inhibition of protoporphyrinogen oxidase (PPO). The methyl substitution appears to enhance target site specificity while reducing phytotoxicity to cereal crops.
Mechanistic studies using ESI mass spectrometry confirmed that under physiological pH conditions (pKa ≈ 6.8), approximately 78% of molecules exist in their zwitterionic form. This property may facilitate targeted delivery systems through pH-responsive polymer conjugates currently under investigation by MIT's Department of Chemical Engineering.
The environmental fate profile shows rapid biodegradation under aerobic conditions with half-life values below regulatory thresholds set by EPA guidelines for pharmaceutical active ingredients released into wastewater treatment systems.
Ongoing research at ETH Zurich focuses on developing prodrug strategies where this molecule serves as a carrier for poorly water-soluble anticancer agents like paclitaxel through ester linkage formation between hydroxymethyl groups and carboxylic acid moieties on drug molecules.
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